REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH2:5][CH:6]([N+:17]([O-])=O)[CH2:7][C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.C([O-])(=O)C.[NH4+]>CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[Ni]>[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH2:5][CH:6]([NH2:17])[CH2:7][C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1 |f:1.2|
|
Name
|
4-Nitro-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
COC(CCC(CC1=CNC2=NC=CC=C21)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with an equal volume of ethyl acetate and saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CC1=CNC2=NC=CC=C21)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |